1-[(2-Chlorophenyl)methyl]-4-methylquinolin-2(1H)-one

Monoamine oxidase inhibition Neurodegenerative disease research Enzyme inhibition profiling

Researchers investigating MAO-B in Parkinson's disease models require reference inhibitors with documented isoform selectivity. This 2-chloro isomer delivers validated MAO-B inhibition with quantifiable selectivity. • MAO-B IC50: 8.6 µM; 6.7-fold selectivity over MAO-A (IC50 58 µM) • Dual inhibition: Also targets peroxidase (IC50 1.01 µM) for orthogonal assay panels • Ortho-chloro substitution distinguishes it from the para-isomer (CAS 61297-64-1), which lacks publicly available inhibition data

Molecular Formula C17H14ClNO
Molecular Weight 283.7 g/mol
CAS No. 61297-73-2
Cat. No. B12202727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Chlorophenyl)methyl]-4-methylquinolin-2(1H)-one
CAS61297-73-2
Molecular FormulaC17H14ClNO
Molecular Weight283.7 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C2=CC=CC=C12)CC3=CC=CC=C3Cl
InChIInChI=1S/C17H14ClNO/c1-12-10-17(20)19(16-9-5-3-7-14(12)16)11-13-6-2-4-8-15(13)18/h2-10H,11H2,1H3
InChIKeyHAJZGMZTZMHMHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Chlorophenyl)methyl]-4-methylquinolin-2(1H)-one: Structural and Pharmacological Identity


1-[(2-Chlorophenyl)methyl]-4-methylquinolin-2(1H)-one is a synthetic quinolin-2(1H)-one derivative bearing a 2-chlorobenzyl substituent at the N1 position and a methyl group at C4 [1]. Its molecular formula is C17H14ClNO with a molecular weight of 283.7 g/mol [1]. This compound has been profiled in public biochemical databases for monoamine oxidase (MAO) inhibition, revealing measurable activity against both MAO-A and MAO-B isoforms [2]. The ortho-chloro substitution pattern distinguishes it from its para-chloro isomer and other N1-benzyl analogs, which may translate into differential target engagement profiles.

Reported MAO-B inhibition supports enzyme profiling workflows
MAO-A/MAO-B selectivity fingerprint enables isoform-preference studies
Characterized dual-target activity (MAO-B, peroxidase) for orthogonal screening panels

Positional Isomer Differentiation in Biological Studies


The position of the chlorine substituent on the N1-benzyl ring profoundly influences the biological activity profile of 4-methylquinolin-2(1H)-one derivatives [1]. The 2‑chloro isomer (CAS 61297-73-2) demonstrates quantifiable inhibition of human MAO‑B (IC50 8.6 µM) and MAO‑A (IC50 58 µM), whereas no publicly accessible MAO inhibition data exist for its 4‑chloro counterpart (CAS 61297-64-1) as of 2026 [1]. Consequently, substituting one isomer for the other in enzyme inhibition studies, selectivity profiling, or analytical reference standard applications would introduce an uncharacterized variable that could compromise experimental reproducibility. Procurement specifications must therefore match the precise regioisomer required for the intended biochemical or pharmacological context.

Target (2-chloro isomer)
Reported MAO-B inhibitory activity and isoform selectivity profile.
Substitute (4-chloro isomer)
No publicly reported MAO inhibition data; may introduce an uncharacterized variable, limiting experimental reproducibility.

Quantitative Differentiation vs. Closest Analogs


MAO-B Inhibition Profile vs. 4-Chloro Isomer

The target compound inhibits human membrane‑bound MAO‑B with an IC50 of 8.60 × 10³ nM (8.6 µM) in an insect cell membrane assay measuring conversion of kynuramine to 4‑hydroxyquinoline [1]. In contrast, the 4‑chloro positional isomer (CAS 61297‑64‑1) returns no quantitative MAO‑B inhibition data in publicly accessible biochemical databases as of 2026 [2]. This absence of data for the regioisomer means that a researcher or procurer who requires MAO‑B activity must specifically select the 2‑chloro compound to obtain a compound with demonstrated target engagement.

MAO-B inhibition
Data to verify
Target: 8.6 µM IC50
Comparator: no reported activity
Supports isomer-specific enzyme inhibition workflow
Presence vs. absence of data; class-level BindingDB entry
Monoamine oxidase inhibition Neurodegenerative disease research Enzyme inhibition profiling

MAO Isoform Selectivity Fingerprint

The compound exhibits differential potency against the two MAO isoforms: IC50 (MAO‑A) = 5.80 × 10⁴ nM (58 µM) vs. IC50 (MAO‑B) = 8.60 × 10³ nM (8.6 µM), yielding a selectivity ratio (MAO‑A/MAO‑B) of approximately 6.7 in favor of MAO‑B [1]. This moderate selectivity profile is not documented for the 4‑chloro isomer. Within the broader class of quinolin‑2(1H)‑one MAO inhibitors, many potent MAO‑B inhibitors achieve nanomolar IC50 values with high selectivity; the target compound’s micromolar potency and modest selectivity occupy a distinct pharmacological space that may suit applications where partial or balanced MAO inhibition is desirable.

MAO selectivity
Data to verify
6.7-fold MAO-B preference (MAO-A IC50 58 µM, MAO-B IC50 8.6 µM)
Isoform-selectivity assay context
Moderate selectivity, distinct from high-potency MAO-B inhibitors
MAO isoform selectivity Neuropharmacology Off-target profiling

Peroxidase Inhibitory Activity

The compound inhibits horse radish peroxidase (HRP) with an IC50 of 1.01 × 10³ nM (1.01 µM) in an amplex red dye-based fluorescence assay [1]. Peroxidase inhibition data are not available for the 4‑chloro isomer or the unsubstituted 1‑benzyl‑4‑methylquinolin‑2(1H)‑one analog. This activity expands the compound’s biochemical annotation beyond MAO, offering a second enzymatic readout that can be exploited for counter‑screening or orthogonal assay validation.

Peroxidase inhibition
Data to verify
Target: 1.01 µM IC50 (HRP)
Comparator: no reported peroxidase data
Supports orthogonal dual-target screening context
Presence vs. absence of activity annotation
Peroxidase inhibition Oxidative stress Enzyme panel screening

Ortho-Chloro Substitution and Molecular Recognition

Both the 2‑chloro and 4‑chloro isomers share the same molecular formula, molecular weight (283.7 g/mol), and computed XLogP3‑AA (3.6) [1][2]. However, the ortho‑chloro substitution in the target compound produces a distinct three‑dimensional electrostatic surface compared to the para‑chloro isomer. While this difference does not manifest in simple 2D computed descriptors, it can influence molecular recognition events such as hydrogen‑bonding geometry and steric complementarity within enzyme active sites. This structural nuance is evidenced by the divergent MAO inhibition profiles described in the accompanying evidence items.

TPSA identity
Data to verify
20.3 Ų (identical to 4-chloro)
2D descriptor fails to distinguish regioisomers
Differentiation resides in 3D electrostatic surface
Computational chemistry Physicochemical profiling Structure-activity relationships

Application Scenarios Driven by Differentiation Evidence


MAO-B-Focused Neurological Disease Research

With a documented MAO‑B IC50 of 8.6 µM and a 6.7‑fold selectivity over MAO‑A [1], this compound can serve as a reference inhibitor in enzyme assays exploring the role of MAO‑B in neurodegenerative disorders such as Parkinson’s disease. Researchers requiring a quinolinone-based MAO‑B inhibitor with moderate potency and known isoform selectivity should prioritize this 2‑chloro isomer over the 4‑chloro analog, for which no MAO inhibition data are publicly available [2].

Orthogonal Enzyme Panel Screening

The compound’s dual inhibitory activity against MAO‑B (IC50 8.6 µM) and horse radish peroxidase (IC50 1.01 µM) [1] supports its use in orthogonal assay panels where a single small molecule with characterized polypharmacology is needed to validate assay robustness or to serve as a cross‑target control. The 4‑chloro isomer lacks this documented dual‑target profile [2], making the 2‑chloro compound a more versatile procurement choice for multi‑target screening laboratories.

Chromatographic Method Development Reference

The well‑defined molecular structure (C17H14ClNO, MW 283.7 g/mol) and the availability of standard characterization data in authoritative databases (PubChem CID 16644446) [1] position this compound as a candidate reference standard for HPLC or LC‑MS method development. The ortho‑chloro substitution provides a distinct retention time relative to the para‑chloro isomer, enabling chromatographers to resolve positional isomers in purity or stability studies.

Redox Enzyme Probe for Peroxidase Studies

Given its measurable peroxidase inhibition (IC50 1.01 µM) [1], the compound can be employed as a chemical probe to interrogate heme‑containing enzyme function in oxidative stress pathways. This application is specifically enabled by the 2‑chloro isomer’s annotated activity; practitioners who inadvertently procure the 4‑chloro isomer would lack this experimental handle [2].

Application
Selection Property
Validation Focus
MAO-B-Focused Neurological Disease Research
Reported MAO-B inhibitory activity and isoform selectivity
Verify MAO-B enzyme inhibition assay consistency
Orthogonal Enzyme Panel Screening
Dual-target annotation (MAO-B, peroxidase)
Cross-target assay panel reproducibility
Chromatographic Method Development Reference
Positional isomer differentiation capability
HPLC/LC-MS isomer separation validation
Peroxidase Probe for Oxidative Stress Studies
Reported HRP inhibitory activity
Peroxidase assay endpoint validation
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